Dibutylamine; octanoic acid
Overview
Description
Dibutylamine; octanoic acid: is a compound formed by the combination of dibutylamine and octanoic acid. Dibutylamine is a secondary amine with a fishy odor, commonly used as a corrosion inhibitor and in the manufacturing of emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutylamine; octanoic acid involves the reaction of dibutylamine with octanoic acid. This reaction typically occurs under mild conditions, often at room temperature, and does not require a catalyst. The reaction can be represented as follows:
C8H16O2+C8H19N→C16H35NO2
where octanoic acid (C8H16O2) reacts with dibutylamine (C8H19N) to form the compound (C16H35NO2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents. The process may include purification steps such as distillation or recrystallization to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: Dibutylamine; octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The amine group in dibutylamine can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Dibutylamine; octanoic acid is used as a reagent in organic synthesis, particularly in the formation of amides and esters. It serves as a catalyst in various chemical reactions, enhancing reaction rates and yields .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It is also used in the synthesis of bioactive compounds that can interact with biological systems .
Medicine: The compound is explored for its potential therapeutic applications, including its use in drug delivery systems and as a precursor for pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of rubber chemicals, agricultural chemicals, and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of dibutylamine; octanoic acid involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, octanoic acid is known to promote the synthesis of gamma-aminobutyric acid (GABA) in neurons by enhancing glutamine supply from astrocytes . This interaction can have neuroprotective effects and is being studied for its potential in treating neurological disorders.
Comparison with Similar Compounds
Butylamine; octanoic acid: Similar in structure but with a shorter alkyl chain.
Dibutylamine; hexanoic acid: Similar but with a shorter fatty acid chain.
Dibutylamine; decanoic acid: Similar but with a longer fatty acid chain.
Uniqueness: Dibutylamine; octanoic acid is unique due to its balanced chain length, which provides optimal solubility and reactivity. Its medium-chain fatty acid component, octanoic acid, is particularly effective in biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-butylbutan-1-amine;octanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.C8H16O2/c1-3-5-7-9-8-6-4-2;1-2-3-4-5-6-7-8(9)10/h9H,3-8H2,1-2H3;2-7H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAITARODKBTDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCNCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951225 | |
Record name | Octanoic acid--N-butylbutan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28537-85-1 | |
Record name | Octanoic acid, compd. with N-butyl-1-butanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28537-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, compound with dibutylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028537851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid--N-butylbutan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanoic acid, compound with dibutylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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